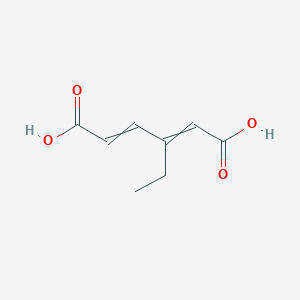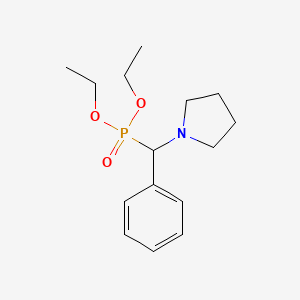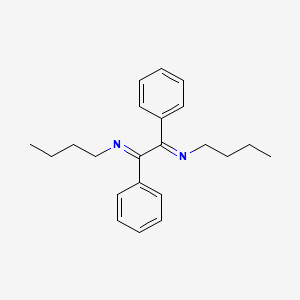
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is an organic compound characterized by its unique structure, which includes two phenyl groups and two butyl groups attached to an ethane backbone with imine functionalities. This compound is part of the Schiff base family, known for their imine or azomethine functional groups (>C=N–). Schiff bases are widely used in various fields due to their ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. For this compound, the reaction between dibutylamine and benzaldehyde under acidic or basic conditions is common. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.
Mechanism of Action
The mechanism of action of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell death. In anticancer research, the compound may interfere with cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- (1E,2E)-1,2-bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
- (1E,2E)-3,3’-bis[(4-bromophenyl)-3,3’-(4-methy-1,2-phenylene diimine)] acetaldehyde dioxime
Uniqueness
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and industrial applications.
Properties
CAS No. |
906560-91-6 |
|---|---|
Molecular Formula |
C22H28N2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N,N'-dibutyl-1,2-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C22H28N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI Key |
OOZLGNKYUTUAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C1=CC=CC=C1)C(=NCCCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



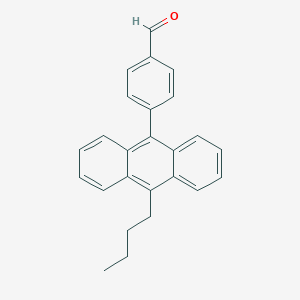
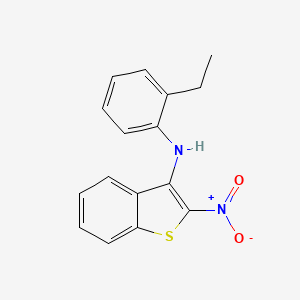

![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
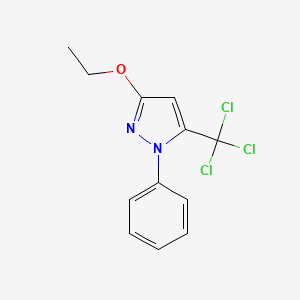
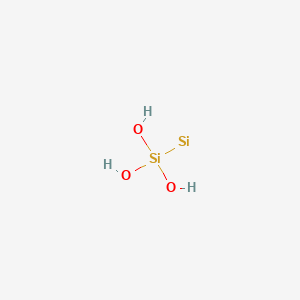
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
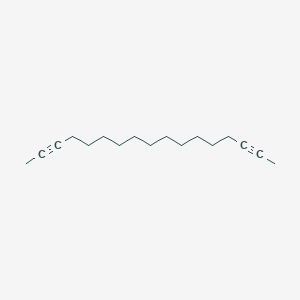
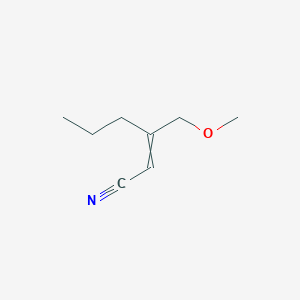
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
